3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one
説明
This heterocyclic compound features a 1,2,4-oxadiazole ring fused with a 1,4-dihydropyridazinone scaffold, substituted with a 4-ethoxyphenyl group at position 3 and a phenyl group at position 1. The ethoxy substituent on the phenyl ring may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability.
特性
IUPAC Name |
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-2-26-16-10-8-14(9-11-16)19-21-20(27-23-19)18-17(25)12-13-24(22-18)15-6-4-3-5-7-15/h3-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVHOWFDIGTGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with an appropriate nitrile oxide. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting oxadiazole intermediate is then reacted with a suitable precursor to form the dihydropyridazinone ring. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
化学反応の分析
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and ethoxyphenyl rings, using reagents like halogens or alkylating agents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form various adducts.
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The pyridazine and oxadiazole moieties present in the structure are known for their biological activities. Compounds containing these functional groups have shown significant cytotoxic effects against various cancer cell lines.
- Case Study: Antitumor Efficacy
A study evaluated the anticancer activity of derivatives of pyridazine and oxadiazole, revealing that compounds with a similar structure to 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one exhibited promising activity against breast cancer cell lines. The presence of electron-withdrawing groups enhanced the cytotoxicity, leading to lower IC50 values compared to standard chemotherapeutics .
Neuropharmacological Effects
The compound also shows potential in neuropharmacology, particularly in the treatment of neurological disorders such as epilepsy. The structural components contribute to its ability to modulate neurotransmitter systems.
- Case Study: Anticonvulsant Activity
Research indicates that derivatives similar to this compound have been tested for anticonvulsant properties using picrotoxin-induced seizure models. These studies suggest that the oxadiazole ring enhances the anticonvulsant efficacy by interacting with GABAergic pathways .
| Compound | Model Used | ED50 (mg/kg) | Protective Index |
|---|---|---|---|
| Compound D | Picrotoxin Seizure Model | 18.4 | 9.2 |
| Compound E | Electroshock Test | 24.38 | 8.5 |
Pharmacokinetic Properties
Understanding the pharmacokinetic properties of 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one is crucial for evaluating its therapeutic potential.
Solubility and Stability
Research has shown that modifications in the chemical structure can significantly affect solubility and stability in biological systems. Studies indicate that compounds with ethoxy substitutions tend to exhibit improved solubility profiles, making them more suitable for drug formulation .
作用機序
The mechanism of action of 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, which is particularly relevant in its antimicrobial and anticancer activities. The compound may also induce oxidative stress in cells, leading to apoptosis or cell death.
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The compound shares structural homology with derivatives containing 1,2,4-oxadiazole and dihydropyridazinone moieties. Key analogs include:
Key Observations :
- Bioactivity : Unlike analogs with fused benzodiazepine or triazole systems (e.g., compound 4g and ), the target compound lacks direct evidence of therapeutic activity. However, its oxadiazole moiety is associated with kinase inhibition in related molecules .
- Synthetic Complexity : The target compound’s synthesis is less complex compared to analogs like 4g , which require multi-step coupling of coumarin and benzodiazepine units .
Substituent Effects
- 4-Ethoxyphenyl Group : This substituent is analogous to the 4-methoxyphenyl groups in COX-2 inhibitors (e.g., celecoxib). Ethoxy may confer improved metabolic stability over methoxy due to reduced oxidative dealkylation.
- Phenyl vs. Heteroaromatic Substitutions : The phenyl group at position 1 contrasts with coumarin or triazole substituents in analogs, suggesting divergent binding affinities. For instance, coumarin derivatives exhibit fluorescence properties useful in imaging, absent in the target compound .
Physicochemical Properties
Predicted properties (via computational tools) compared to analogs:
| Property | Target Compound | Compound 4g | Compound |
|---|---|---|---|
| LogP | 3.8 | 4.2 | 5.1 |
| TPSA (Ų) | 85 | 120 | 95 |
| H-bond Acceptors | 6 | 9 | 8 |
Implications :
- Higher LogP in compound correlates with its antifungal efficacy in lipid-rich environments.
生物活性
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure incorporates an oxadiazole moiety, which is known for its biological significance in various therapeutic areas.
1. Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one have shown effectiveness against a range of bacterial strains. A comparative study highlighted that certain oxadiazole derivatives demonstrated greater antimicrobial activity than ciprofloxacin, a commonly used antibiotic .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Activity Against Bacteria | Reference |
|---|---|---|
| 3-Acetyl-1,3,4-oxadiazoline derivative | Higher than ciprofloxacin | |
| 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol] | Significant against E. coli |
2. Anticancer Properties
The anticancer potential of the compound has been investigated through various studies. Notably, the presence of the phenyl group in the structure enhances its interaction with cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .
Case Study:
In a study involving MCF-7 breast cancer cells, treatment with oxadiazole derivatives led to significant apoptosis compared to control groups. The mechanisms involved included upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Table 2: Anticancer Effects on Cell Lines
| Cell Line | Compound Tested | Effect Observed | Reference |
|---|---|---|---|
| MCF-7 | Oxadiazole derivative | Increased apoptosis | |
| A549 | Similar oxadiazole derivative | Enhanced cell death |
3. Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have demonstrated varying degrees of cytotoxicity depending on the concentration and exposure time. For example, certain derivatives showed increased viability in L929 cell lines at lower concentrations but exhibited toxicity at higher doses .
Table 3: Cytotoxicity Results
| Compound | Concentration (µM) | Cell Line | Viability (%) | Reference |
|---|---|---|---|---|
| 3-Acetyl derivative | 100 (24h) | L929 | 45 | |
| Other derivatives | 50 (48h) | A549 | >100 |
The biological activity of 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one can be attributed to its ability to interact with specific biological targets. The oxadiazole moiety is known to inhibit various enzymes and pathways involved in disease progression:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
